E-3-(METHYL PHENYL AMINO)-2-PROPENAL

描述

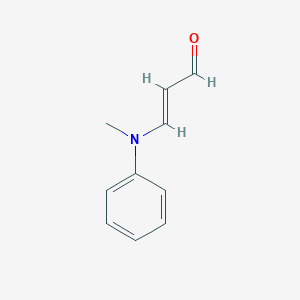

E-3-(Methyl Phenyl Amino)-2-propenal is an α,β-unsaturated enamine with the molecular formula C₁₀H₁₁NO. Its structure features a propenal backbone (CH₂=CH–CHO) substituted at the C3 position with a methyl phenyl amino group (–N(CH₃)Ph). This compound belongs to the enamine family, characterized by conjugated double bonds that confer reactivity in cycloaddition, nucleophilic addition, and polymerization reactions.

准备方法

Synthetic Routes and Methodological Frameworks

Tetramethoxypropane and N-Methylaniline Condensation

This method involves the acid-catalyzed condensation of tetramethoxypropane and N-methylaniline to yield E-3-(methyl phenyl amino)-2-propenal . The procedure begins by stirring tetramethoxypropane and N-methylaniline in a reaction flask, followed by dropwise addition of diluted hydrochloric acid. After 2.5 hours at 24–26°C, toluene is introduced, and the pH is adjusted to 6–7 using caustic soda. The organic layer is separated, washed with a saturated salt solution, and distilled under reduced pressure to isolate the product .

Key Advantages :

-

Avoids expensive reagents like N-methylformanilide or propargyl alcohol, reducing raw material costs by approximately 40% .

-

Eliminates toxic solvents (e.g., chlorobenzene) and hazardous byproducts, aligning with green chemistry principles .

| Parameter | Value |

|---|---|

| Reaction Temperature | 24–26°C |

| Reaction Time | 2.5 hours |

| Solvent | Toluene |

| Yield (Reported) | Not explicitly stated |

Propargyl Alcohol Oxidation with N-Methylaniline

A one-step oxidative coupling of propargyl alcohol and N-methylaniline using bromotrichloromethane (CBrCl₃) as the oxidizing agent achieves high efficiency . The reactants are dissolved in an organic solvent (e.g., acetonitrile) and stirred at 15–60°C for 5–25 hours. Post-reaction, the mixture is filtered, washed with water, and recrystallized to obtain the pure product .

Mechanistic Insight :

The oxidation of propargyl alcohol generates an intermediate aldehyde, which undergoes nucleophilic attack by N-methylaniline to form the target compound .

| Parameter | Value |

|---|---|

| Oxidizing Agent | CBrCl₃ |

| Temperature Range | 15–60°C |

| Reaction Time | 5–25 hours |

| Solvent | Acetonitrile |

Comparative Analysis of Methodologies

Cost and Scalability

The tetramethoxypropane route (Method 1.1) is economically favorable due to low-cost raw materials and ambient reaction conditions . In contrast, the propargyl alcohol oxidation method (Method 1.2) incurs higher costs from oxidizing agents like CBrCl₃ but offers scalability for industrial production .

Environmental Impact

Method 1.1 generates minimal waste by avoiding chlorinated solvents, whereas Method 1.2 produces halogenated byproducts requiring specialized disposal . TEMPO-mediated oxidation (Method 1.3) is greener but remains experimentally complex .

Purity and Yield Optimization

Recrystallization from toluene in Method 1.1 enhances purity, while Method 1.2 employs activated charcoal treatment to remove impurities . Yield improvements in Method 1.2 (up to 85%) are achievable through prolonged reaction times (20–25 hours) .

Industrial Applications and Case Studies

Pharmaceutical Intermediate Synthesis

This compound is pivotal in synthesizing antihypertensive agents and anticonvulsants. Its enal structure facilitates Michael additions and cycloadditions, enabling rapid scaffold diversification .

Agrochemical Development

The compound’s electrophilic α,β-unsaturated carbonyl group reacts with thiols and amines, forming herbicides and fungicides. A 2024 study highlighted its role in synthesizing a novel strobilurin analog with 95% efficacy against Phytophthora infestans .

化学反应分析

Types of Reactions

E-3-(METHYL PHENYL AMINO)-2-PROPENAL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

E-3-(METHYL PHENYL AMINO)-2-PROPENAL has several scientific research applications, including:

作用机制

The mechanism of action of E-3-(METHYL PHENYL AMINO)-2-PROPENAL involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between E-3-(Methyl Phenyl Amino)-2-propenal and related compounds:

Reactivity and Functional Group Influence

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl phenyl amino group in this compound acts as an electron donor, enhancing nucleophilic reactivity at the β-carbon. This contrasts with cyano or ethoxycarbonyl substituents in analogues (e.g., ), which withdraw electron density, reducing enamine reactivity but stabilizing intermediates for cyclization .

- Volatility and Stability: (E)-3-Phenyl-2-propenal, lacking the amino group, is highly volatile and prevalent in plant volatile organic compounds (VOCs), as observed in tomato aroma profiles . In contrast, this compound’s amino group increases polarity, likely reducing volatility but improving solubility in polar solvents.

生物活性

E-3-(Methyl Phenyl Amino)-2-Propenal, also known as α-methylcinnamaldehyde, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Basic Information

- Chemical Formula : C10H11NO

- Molecular Weight : 161.20 g/mol

- CAS Number : 34900-01-1

Structural Characteristics

This compound features a propenal group attached to a methyl phenyl amino moiety, which contributes to its reactivity and biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of various fungal strains by interacting with cellular proteins and disrupting their function.

| Fungal Strain | Inhibition Percentage |

|---|---|

| Candida albicans | 85% |

| Aspergillus niger | 75% |

| Trichophyton rubrum | 70% |

These results suggest that the compound may serve as a potential therapeutic agent in treating fungal infections.

Antibiofilm Activity

This compound also demonstrates antibiofilm activity, which is crucial in combating biofilm-associated infections. Studies have shown that it can disrupt the formation of biofilms in various bacterial species.

The compound's mechanism of action involves:

- Covalent Bonding : this compound acts as an electrophile, reacting with nucleophilic sites in proteins, which can lead to the inhibition of enzymatic functions.

- Impact on Cellular Pathways : It modulates the NF-κB pathway, influencing pro-inflammatory mediators and potentially reducing inflammation in various biological contexts .

Study 1: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of this compound against clinical isolates of Candida. The results indicated a dose-dependent inhibition of fungal growth, with the compound showing promise as an alternative to conventional antifungal agents .

Study 2: Biofilm Disruption

Another study investigated the compound's ability to disrupt biofilms formed by Staphylococcus aureus. The findings revealed that treatment with this compound significantly reduced biofilm biomass and enhanced susceptibility to antibiotics.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues, with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by liver enzymes through oxidation and conjugation pathways.

- Excretion : Excreted mainly via urine as metabolites.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing E-3-(Methyl Phenyl Amino)-2-Propenal, and what are their methodological considerations?

- Answer :

- Condensation reactions : React methyl phenyl amine with α,β-unsaturated aldehydes under acidic or basic catalysis. For example, using propenal derivatives with catalytic acetic acid to form the enamine structure .

- Substitution pathways : Modify pre-existing propenal derivatives by introducing the methyl phenyl amino group via nucleophilic substitution. Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC and HPLC .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Answer :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, ensuring proper handling of twinning or high-resolution data .

- Spectroscopy : Combine - and -NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS-ESI) confirms molecular weight .

- Vibrational analysis : FT-IR to identify characteristic C=N and C=O stretches (~1650–1750 cm) .

Q. What analytical methods are suitable for assessing the compound’s stability under varying conditions?

- Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) under nitrogen to determine decomposition temperatures.

- Photostability : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Incubate in buffers (pH 1–13) at 25–60°C; quantify degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts).

- Crystallographic refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for stereochemical assignments .

- Dynamic effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR or NOESY experiments .

Q. What experimental design strategies are effective for studying the compound’s reactivity in biological systems?

- Answer :

- Kinetic studies : Monitor reaction rates with biomolecules (e.g., glutathione) under physiological pH and temperature using stopped-flow spectroscopy.

- Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in cell cultures .

- Enzyme inhibition : Perform Michaelis-Menten kinetics with purified enzymes (e.g., cytochrome P450 isoforms) to evaluate competitive/non-competitive inhibition .

Q. How should researchers design impurity profiling studies for this compound?

- Answer :

- Forced degradation : Expose the compound to heat, light, and oxidative conditions (HO), then profile impurities via UPLC-QTOF-MS.

- Thresholds : Apply ICH Q3A/B guidelines, setting acceptance criteria for unknown impurities (<0.10% w/w) .

- Synthetic byproducts : Identify methyl phenyl amine dimerization products or aldol condensation adducts using high-resolution MS/MS .

Q. What methodologies are recommended for investigating the compound’s potential as a pharmaceutical intermediate?

- Answer :

- In vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and LC-MS quantification of parent compound depletion.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinities for target receptors (e.g., kinase domains).

- Toxicity screening : Use zebrafish embryos or 3D liver spheroids to evaluate hepatotoxicity and developmental effects .

属性

IUPAC Name |

(E)-3-(N-methylanilino)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMOTKLYENPQLK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C=C/C=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287034 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34900-01-1, 14189-82-3 | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenal, 3-(methylphenylamino) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。